Cas no 335194-72-4 (Ethyl 4-(2-aminoacetyl)benzoate)

Ethyl 4-(2-aminoacetyl)benzoate structure
335194-72-4 structure
Product name:Ethyl 4-(2-aminoacetyl)benzoate
CAS No:335194-72-4
MF:C11H13NO3
Molecular Weight:207.225823163986
MDL:MFCD24636436
CID:5684127
PubChem ID:18613866

Ethyl 4-(2-aminoacetyl)benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(2-aminoacetyl)benzoate
    • EN300-25422671
    • 335194-72-4
    • Ethyl 4-(2-aminoacetyl)benzoate
    • MDL: MFCD24636436
    • インチ: 1S/C11H13NO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7,12H2,1H3
    • InChIKey: TURVVGMEFVVOAF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(C(CN)=O)=CC=1)=O

計算された属性

  • 精确分子量: 207.08954328g/mol
  • 同位素质量: 207.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 69.4Ų

Ethyl 4-(2-aminoacetyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-25422671-0.5g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
0.5g
$768.0 2024-06-19
Enamine
EN300-25422671-1.0g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
1.0g
$800.0 2024-06-19
Enamine
EN300-25422671-2.5g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
2.5g
$1568.0 2024-06-19
Enamine
EN300-25422671-5.0g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
5.0g
$2318.0 2024-06-19
Enamine
EN300-25422671-0.25g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
0.25g
$735.0 2024-06-19
Enamine
EN300-25422671-10.0g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
10.0g
$3438.0 2024-06-19
Enamine
EN300-25422671-1g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4
1g
$642.0 2023-09-14
Enamine
EN300-25422671-0.05g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
0.05g
$671.0 2024-06-19
Enamine
EN300-25422671-0.1g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4 95%
0.1g
$703.0 2024-06-19
Enamine
EN300-25422671-5g
ethyl 4-(2-aminoacetyl)benzoate
335194-72-4
5g
$1862.0 2023-09-14

Ethyl 4-(2-aminoacetyl)benzoate 関連文献

Ethyl 4-(2-aminoacetyl)benzoateに関する追加情報

Comprehensive Overview of Ethyl 4-(2-aminoacetyl)benzoate (CAS No. 335194-72-4): Properties, Applications, and Industry Insights

Ethyl 4-(2-aminoacetyl)benzoate (CAS No. 335194-72-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This ester derivative, characterized by an acetyl amino group and a benzoate moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H13NO3, and precise molecular weight (207.23 g/mol) make it valuable for controlled reactions in drug discovery and material science.

Recent trends highlight growing interest in peptide coupling agents and bioconjugation techniques, where Ethyl 4-(2-aminoacetyl)benzoate plays a role. Researchers frequently search for "CAS 335194-72-4 solubility" or "Ethyl 4-(2-aminoacetyl)benzoate synthesis protocol," reflecting its practical relevance. The compound's crystalline form and stability under ambient conditions further enhance its utility in laboratory settings.

From an industrial perspective, 335194-72-4 aligns with the demand for green chemistry alternatives. Its potential as a low-toxicity intermediate in API manufacturing (Active Pharmaceutical Ingredients) resonates with sustainability goals. Analytical studies using HPLC and NMR confirm its high purity (>98%), addressing quality concerns in precision applications like fluorescent probe development.

The compound's structure-activity relationship (SAR) is another hot topic. Its benzene ring allows for selective modifications, making it a candidate for targeted drug delivery systems. Patent databases reveal increasing references to 335194-72-4 in biodegradable polymer research, particularly for medical device coatings.

For synthetic chemists, understanding the reaction kinetics of Ethyl 4-(2-aminoacetyl)benzoate is critical. Optimization parameters such as temperature sensitivity (stable up to 150°C) and solvent compatibility (soluble in DMSO, methanol) are frequently documented. These properties support its use in high-throughput screening platforms.

Emerging applications in proteomics research have also been noted. The compound's amino-reactive terminal enables cross-linking reactions with biomolecules, a feature explored in antibody-drug conjugate (ADC) development. This aligns with the booming cancer therapeutics market, where precise molecular tools are essential.

Regulatory compliance is another key consideration. CAS 335194-72-4 is listed in major chemical inventories (e.g., REACH, TSCA), with safety data sheets emphasizing standard laboratory handling protocols. Its non-hazardous classification under GHS standards facilitates global trade and academic collaboration.

Future prospects for Ethyl 4-(2-aminoacetyl)benzoate include nanotechnology integrations, where its molecular geometry could aid in surface functionalization of nanoparticles. As the personalized medicine sector expands, demand for such tailored building blocks is projected to rise significantly.

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